Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate
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Overview
Description
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C10H8F3NO3 It is known for its unique chemical structure, which includes a trifluoroacetamido group and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate typically involves the esterification of 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of 5-oxo-2-(2,2,2-trifluoroacetamido)benzoate
Reduction: Formation of 5-hydroxy-2-(2,2,2-trifluoroethylamino)benzoate
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxy group can participate in redox reactions, affecting cellular processes. The ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,2,2-trifluoroacetamido)benzoate
- Methyl 5-hydroxy-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both a hydroxy group and a trifluoroacetamido group on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72297-76-8 |
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Molecular Formula |
C10H8F3NO4 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H8F3NO4/c1-18-8(16)6-4-5(15)2-3-7(6)14-9(17)10(11,12)13/h2-4,15H,1H3,(H,14,17) |
InChI Key |
WPYYQEUYCQDNRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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